2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide
Description
2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide is a pyridine-based acetamide derivative with the molecular formula C₁₇H₁₃F₃N₄OS₂ and a molecular weight of 426.44 g/mol . Its structure features:
- A 3-cyano-6-methyl-4-(trifluoromethyl)pyridine core, providing electron-withdrawing groups (cyano and trifluoromethyl) that enhance stability and influence electronic properties.
- A sulfanyl (-S-) linker connecting the pyridine ring to the acetamide moiety.
This compound is part of a broader class of pyridine-acetamide derivatives studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to the pyridine scaffold’s versatility .
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS2/c1-10-7-14(17(18,19)20)13(8-21)16(22-10)26-9-15(24)23-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOXEWLQBIIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)SC)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyridinyl Sulfanyl Intermediate: This involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a thiol compound under controlled conditions, usually in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate then undergoes a nucleophilic substitution reaction with 4-(methylsulfanyl)phenylacetamide. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production may scale these reactions to larger batch processes, incorporating:
Continuous flow reactors to ensure consistent mixing and reaction times.
Advanced purification techniques like crystallization and chromatography to yield high-purity products.
Process optimization strategies to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl (thioether) sites, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro groups present in some derivatives can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings and the cyano group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Reagents: Halogenation agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the substituent added (e.g., brominated derivatives).
Scientific Research Applications
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide has diverse applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural components.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways influenced by its functional groups.
Industry: Used in the formulation of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
Mechanism
The precise mechanism of action for its biological effects can be complex:
Molecular Targets: It may interact with specific enzymes or receptors, modifying their activity.
Pathways: Influences signaling pathways or metabolic processes, depending on its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional properties can be contextualized by comparing it to analogous pyridine-acetamide derivatives. Key structural variations, molecular weights, and hypothesized pharmacological implications are summarized below:
Table 1: Structural and Molecular Comparison
Key Findings from Structural Comparisons:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) on the pyridine core enhance metabolic stability and influence enzyme inhibition . Aryl substituents on the acetamide nitrogen (e.g., 4-methoxyphenyl in ) improve solubility and pharmacokinetics compared to alkyl chains (e.g., 2-phenylethyl in ).
Impact of Heterocyclic Modifications :
- Replacing pyridine with pyrimidine (as in ) introduces additional hydrogen-bonding sites but may reduce cell permeability due to increased polarity.
Role of Sulfur-Containing Groups :
- Methylsulfanyl substituents (e.g., in the target compound and ) contribute to moderate lipophilicity (clogP ~3.5–4.0), balancing membrane permeability and aqueous solubility .
Antimicrobial Potential: Analogous compounds with N-(4-methoxyphenyl)acetamide moieties (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s acetamide group may similarly interact with bacterial targets .
Biological Activity
The compound 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a pyridine ring, cyano group, and sulfanyl moiety, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H18F3N3OS
- Molecular Weight : 447.52 g/mol
- CAS Number : 626228-81-7
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, analogs targeting cyclin-dependent kinases (CDKs) have shown promise in inhibiting tumor growth by disrupting cell cycle progression and promoting apoptosis in cancer cells .
-
Mechanism of Action :
- The compound may exert its effects through the inhibition of specific kinases involved in cell signaling pathways. For example, studies on related compounds have demonstrated that they can inhibit receptor-interacting protein kinases (RIPK1 and RIPK3), which play crucial roles in necroptosis and inflammation .
- The presence of trifluoromethyl groups is often associated with enhanced bioactivity and selectivity towards target enzymes or receptors.
- Pharmacokinetics : Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential. Compounds similar to this one have shown favorable absorption and distribution characteristics in preclinical models, indicating potential for oral bioavailability .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide :
- Study 1 : A related compound was tested for its ability to inhibit CDK9, showing an IC50 value of 13 nM, indicating potent activity against cancer cell lines such as A2780 and MOLM-13 . This suggests that our target compound may exhibit similar or enhanced activity due to structural similarities.
- Study 2 : In vivo studies demonstrated that analogs could significantly reduce tumor burden in xenograft models, emphasizing their potential as effective anticancer agents .
Data Table: Biological Activity Comparison
| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Observations |
|---|---|---|---|---|
| TAK-632 | RIPK3 | >60-fold selectivity over RIPK1 | Various cancer cell lines | Effective in blocking necrosome formation |
| VIP152 | CDK9 | 13 | A2780 | Potent anticancer activity |
| Target Compound | TBD | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide with high purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution (pyridine sulfanyl group formation), followed by coupling with the acetamide moiety. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to avoid side products like over-alkylation or incomplete substitution. For example, highlights the need for precise stoichiometric control in sulfanyl-acetamide coupling reactions to ensure >90% yield .
- Purity Assessment : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 reverse-phase column) is critical. Confirmation of purity (>98%) can be achieved via LC-MS and ¹H/¹³C NMR .
Q. How can the structural integrity of this compound be validated experimentally?
- Analytical Techniques :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, confirming the spatial arrangement of the trifluoromethyl and cyano groups .
- Spectroscopy : FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), while ¹⁹F NMR confirms the trifluoromethyl group’s presence (δ -60 to -70 ppm) .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activities of structurally analogous compounds?
- Case Study : notes discrepancies in thieno-pyrimidine derivatives’ anticancer activity due to minor structural variations (e.g., chloro vs. methyl substituents). To address this:
- Comparative Assays : Perform parallel in vitro cytotoxicity screenings (e.g., MTT assay on HepG2 and MCF-7 cell lines) under standardized conditions .
- QSAR Modeling : Quantify electronic effects (Hammett σ values) of substituents to correlate structure-activity trends .
- Data Reconciliation : Use multivariate statistical analysis (ANOVA, PCA) to isolate confounding variables (e.g., assay protocols, solvent effects) .
Q. How can crystallographic data improve the understanding of this compound’s reactivity and stability?
- Crystallographic Insights :
- Hydrogen Bonding : demonstrates that sulfanyl-acetamide derivatives form intermolecular N–H···S and C–H···O bonds, stabilizing the crystal lattice and influencing solubility .
- Torsional Strain : SHELXL refinement ( ) can identify steric hindrance between the trifluoromethyl group and adjacent pyridinyl ring, affecting conformational flexibility .
- Thermodynamic Stability : Pair crystallographic data with DSC (differential scanning calorimetry) to correlate lattice energy with thermal decomposition thresholds .
Q. What strategies mitigate challenges in synthesizing derivatives with enhanced pharmacokinetic properties?
- Derivatization Workflow :
- Functional Group Compatibility : Replace the methylsulfanyl phenyl group with a methoxy or hydroxyl group to improve aqueous solubility. suggests that electron-withdrawing groups (e.g., cyano) on the pyridine ring enhance metabolic stability .
- Prodrug Design : Introduce ester linkages at the acetamide moiety for pH-dependent hydrolysis, as seen in for similar thieno-pyrimidine analogs .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes, reducing trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
